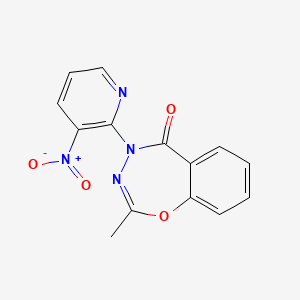

2-methyl-4-(3-nitro-2-pyridinyl)-1,3,4-benzoxadiazepin-5(4H)-one

Description

2-Methyl-4-(3-nitro-2-pyridinyl)-1,3,4-benzoxadiazepin-5(4H)-one is a heterocyclic compound featuring a benzoxadiazepinone core fused with a 3-nitro-2-pyridinyl substituent.

Properties

IUPAC Name |

2-methyl-4-(3-nitropyridin-2-yl)-1,3,4-benzoxadiazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c1-9-16-17(13-11(18(20)21)6-4-8-15-13)14(19)10-5-2-3-7-12(10)22-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLMYIJTUPVQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C2O1)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170219 | |

| Record name | 2-Methyl-4-(3-nitro-2-pyridinyl)-1,3,4-benzoxadiazepin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861210-71-1 | |

| Record name | 2-Methyl-4-(3-nitro-2-pyridinyl)-1,3,4-benzoxadiazepin-5(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(3-nitro-2-pyridinyl)-1,3,4-benzoxadiazepin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methyl-4-(3-nitro-2-pyridinyl)-1,3,4-benzoxadiazepin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 286.25 g/mol. The compound features a benzodiazepine core structure that is modified by the presence of a nitro group and a pyridine ring, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of benzoxadiazepin have shown effectiveness in inhibiting tumor growth in mouse xenograft models through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway . This pathway is crucial for regulating cell growth and survival, making it a target for cancer therapies.

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases involved in cellular signaling pathways. The presence of the nitro group is believed to enhance the compound's interaction with biological targets, potentially increasing its potency against cancer cells .

Study 1: Antitumor Efficacy

In a study examining various benzoxadiazepin derivatives, it was found that certain compounds exhibited substantial antitumor activity at low doses. The study highlighted that these compounds improved unbound drug exposure, which is critical for effective therapeutic action in vivo .

Study 2: Pharmacokinetics

Another research effort focused on the pharmacokinetic profiles of similar compounds. It was observed that modifications to the benzodiazepine structure could lead to enhanced bioavailability and reduced clearance rates, thereby prolonging their therapeutic effects against tumors .

Data Table: Biological Activities and Properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The benzoxadiazepinone scaffold is structurally distinct from simpler oxazolones (e.g., 1,3-oxazol-5(4H)-ones) but shares synthetic utility as intermediates for bioactive molecules. For example:

- 1,3-Oxazol-5(4H)-ones (e.g., 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one) are planar systems with applications as precursors for agrochemicals and pharmaceuticals. Their synthesis often involves Erlenmeyer azlactone formation using acetylglycine and aldehydes under acidic conditions .

- Benzoxadiazepinones (e.g., 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one) exhibit expanded ring systems, enabling greater conformational flexibility and diverse substituent attachment. This structural complexity may enhance binding affinity in biological targets .

Substituent Effects

Substituents on the benzoxadiazepinone core significantly alter physicochemical and biological properties:

- Nitro vs. Sulfonyl Groups : The nitro group in the target compound likely reduces solubility compared to the sulfonyl group in the 4-methoxyphenylsulfonyl analog but may improve electrophilic reactivity .

- Aromatic Substituents : The thiophene-methylidene group in oxazolones facilitates π-π stacking and hydrogen bonding, as observed in crystal structures, whereas the pyridinyl group in the target compound may prioritize dipole-dipole interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(3-nitro-2-pyridinyl)-1,3,4-benzoxadiazepin-5(4H)-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving cyclization and functional group coupling. For example, nitro-pyridine intermediates can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Optimization may involve screening palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/THF) to improve yields .

- Key Considerations : Monitor intermediates using TLC or HPLC. Adjust reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for nitro-pyridine precursors) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Look for diagnostic peaks:

- Pyridinyl protons: δ 8.5–9.0 ppm (doublets).

- Benzoxadiazepinone ring protons: δ 6.8–7.5 ppm (multiplet for aromatic H) and δ 4.0–5.0 ppm (oxadiazepine CH₂).

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and nitro group (C-NO₂) at ~150 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₆H₁₂N₄O₄: ~324.08 g/mol). Fragmentation patterns should align with the nitro-pyridine and benzoxadiazepinone moieties .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:EtOAc 70:30 to 50:50) to separate polar nitro-containing byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles. For nitro derivatives, polar aprotic solvents (DMSO) may enhance crystal formation .

Advanced Research Questions

Q. How does the nitro group at the 3-position of the pyridine ring influence electronic properties and reactivity?

- Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the pyridine ring. This enhances electrophilic substitution at the 2-position and stabilizes intermediates during cyclization.

- Reactivity : Nitro groups may participate in redox reactions under catalytic hydrogenation (e.g., H₂/Pd-C), potentially reducing to amines, which alters biological activity. Computational DFT studies can map charge distribution .

Q. What computational methods (e.g., molecular docking) predict interactions between this compound and neurological targets like AChE or BACE1?

- Docking Workflow :

Prepare ligand (compound) and receptor (AChE/BACE1 PDB: 4EY7/2IQG) using AutoDock Tools.

Assign Gasteiger charges and optimize torsional bonds.

Simulate binding poses with Lamarckian genetic algorithms.

- Key Findings : The benzoxadiazepinone core may occupy the catalytic triad of AChE, while the nitro-pyridine moiety interacts with peripheral anionic sites. Compare binding energies (ΔG) to reference inhibitors (e.g., donepezil: ΔG = −9.2 kcal/mol) .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved across studies?

- Troubleshooting Steps :

- Assay Conditions : Validate enzyme sources (recombinant vs. tissue-derived AChE) and buffer pH (7.4 vs. 8.0).

- Control Experiments : Use positive controls (e.g., galantamine) to normalize activity.

- Orthogonal Assays : Confirm results with fluorometric (e.g., Ellman’s method) and radiometric assays .

Data Contradiction Analysis

Q. Why might reported yields vary significantly (20–70%) for the final cyclization step?

- Variables to Investigate :

- Catalyst Efficiency : Pd-based catalysts degrade under prolonged heating; test fresh vs. recycled catalysts.

- Oxygen Sensitivity : Nitro groups may oxidize intermediates; use inert atmospheres (N₂/Ar) .

- Mitigation : Design a Design of Experiment (DoE) to optimize time, temperature, and catalyst loading.

Methodological Recommendations

| Parameter | Optimized Condition | References |

|---|---|---|

| Cyclization Temperature | 110°C (DMF, 12 hrs) | |

| Purification Solvent | Ethanol:Water (3:1) | |

| Catalytic System | Pd(PPh₃)₄ (5 mol%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.